(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
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Description
(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Properties in Cancer Research
The compound Y-700, closely related to the specified chemical, has been identified as a novel inhibitor of xanthine oxidase. This inhibition has demonstrated potential in suppressing the development of colon aberrant crypt foci, which are precursor lesions of colon cancer, and in reducing cell proliferation in 1,2-dimethylhydrazine-treated mice. The results suggest the compound's potential utility in preventing colon tumorigenesis, shedding light on the significant role of xanthine oxidase in the development of colon cancer (Hashimoto et al., 2005).
Anticonvulsant Properties
Derivatives of pyrrolidine-2,5-dione, structurally similar to the compound , have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds displayed notable activity across preclinical seizure models, suggesting their potential utility in addressing conditions like epilepsy. The structural influence of the pyrrolidine ring in these derivatives highlights the importance of specific chemical structures in modulating biological activity and therapeutic potential (Obniska et al., 2017).
Role in Targeting Toll-like Receptors
Compounds structurally related to the specified chemical have demonstrated the ability to inhibit Toll-like receptors 7 and 9 signaling in various cell types. This inhibition is crucial for modulating immune responses and has therapeutic implications in treating autoimmune diseases like lupus. The study of these compounds contributes to understanding how structural variations can lead to different biological effects and therapeutic applications (Lamphier et al., 2014).
Role in Modulating Feeding and Arousal
Compounds with a similar structural framework have been studied for their effects on feeding, arousal, stress, and drug abuse, particularly focusing on the modulation of orexin receptors. These studies contribute to the understanding of neural systems involved in compulsive food seeking and intake, offering insights into potential therapeutic strategies for eating disorders and drug abuse (Piccoli et al., 2012).
properties
IUPAC Name |
(3S,4R)-4-(1,5-dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-15-20(11-26-27(15)2)21-12-28(13-22(21)24(29)30)25(31)32-14-23-18-9-5-3-7-16(18)17-8-4-6-10-19(17)23/h3-11,21-23H,12-14H2,1-2H3,(H,29,30)/t21-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYMARNOTZCOKD-FCHUYYIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.